4(1H)-Quinazolinone, 2,3-dihydro-2-(2'-methyl(1,1'-biphenyl)-4-yl)-6-nitro-
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Overview
Description
UNII-06BT7F3EIV, also known as GMC-5-193, is a chemical compound with the molecular formula C21H17N3O3. It is characterized by its unique structure, which includes a quinazolinone core and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNII-06BT7F3EIV typically involves the formation of the quinazolinone core followed by the introduction of the nitro group. The synthetic route may include:
Formation of Quinazolinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the quinazolinone structure.
Industrial Production Methods
Industrial production of UNII-06BT7F3EIV may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
UNII-06BT7F3EIV undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings in the structure can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
UNII-06BT7F3EIV has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of UNII-06BT7F3EIV involves its interaction with specific molecular targets. The nitro group and quinazolinone core play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
UNII-06BT7F3EIV is unique due to its specific combination of a quinazolinone core and a nitro group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .
Properties
CAS No. |
871501-69-8 |
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Molecular Formula |
C21H17N3O3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[4-(2-methylphenyl)phenyl]-6-nitro-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H17N3O3/c1-13-4-2-3-5-17(13)14-6-8-15(9-7-14)20-22-19-11-10-16(24(26)27)12-18(19)21(25)23-20/h2-12,20,22H,1H3,(H,23,25) |
InChI Key |
HPGLFJZJIHFMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C3NC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)N3 |
Origin of Product |
United States |
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